molecular formula C10H13BrN2O B13593640 4-Bromo-2-(piperazin-1-yl)phenol

4-Bromo-2-(piperazin-1-yl)phenol

Cat. No.: B13593640
M. Wt: 257.13 g/mol
InChI Key: ZVXLLWRLUZLRKF-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperazin-1-yl)phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(piperazin-1-yl)phenol typically involves the reaction of 4-bromo-2-nitrophenol with piperazine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(piperazin-1-yl)phenol is unique due to the presence of both a bromine atom and a piperazine ring, which can confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. The piperazine ring can improve the compound’s solubility and pharmacokinetic properties .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-bromo-2-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(14)9(7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

ZVXLLWRLUZLRKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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